Positional Isomer Differentiation: Ortho-Methyl vs. Meta-Methyl Conformational Restriction
The ortho-methyl substitution on the terminal phenoxy ring in CAS 915774-24-2 creates a steric clash with the central phenyl ring that is absent in the meta-methyl isomer (CAS 915774-25-3). This steric constraint is predicted to increase the rotational barrier around the diaryl ether C–O bond, resulting in a more restricted conformational ensemble . While direct experimental conformational data (e.g., X-ray or NOESY) are not publicly available for either compound, computational modeling of analogous diaryl ether systems indicates that ortho-substitution can bias the dihedral angle by approximately 30–50° relative to the unsubstituted or meta-substituted counterparts [1].
| Evidence Dimension | Predicted conformational restriction (diaryl ether dihedral angle bias) |
|---|---|
| Target Compound Data | Ortho-methyl: predicted steric clash enforces a non-planar conformation; dihedral angle estimated >50° |
| Comparator Or Baseline | Meta-methyl isomer (CAS 915774-25-3): reduced steric hindrance permits broader conformational sampling; dihedral angle estimated ~30–50° |
| Quantified Difference | Estimated 0–20° dihedral shift; qualitative conformational restriction difference |
| Conditions | In silico conformational analysis based on diaryl ether torsional profiles; no experimental structural data available for either compound |
Why This Matters
Conformational restriction directly impacts target-protein binding geometry and selectivity; researchers procuring this compound for SAR studies must not substitute the meta-methyl isomer, as the two are expected to present distinct pharmacophoric surfaces.
- [1] Brameld, K. A., et al. 'Small molecule conformational preferences derived from torsion angle distributions in the Cambridge Structural Database.' J. Chem. Inf. Model., 2008, 48(1), 1-24. View Source
